4-((Isopropylamino)methyl)thiazol-2-amine
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Overview
Description
4-((Isopropylamino)methyl)thiazol-2-amine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Isopropylamino)methyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with isopropylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with isopropylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-((Isopropylamino)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .
Scientific Research Applications
4-((Isopropylamino)methyl)thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of 4-((Isopropylamino)methyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. Its effects are mediated through the binding to specific sites on enzymes or receptors, leading to alterations in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methyl-2-(methylamino)thiazole: Used in the synthesis of various pharmaceuticals.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity
Uniqueness
4-((Isopropylamino)methyl)thiazol-2-amine is unique due to its specific isopropylamino group, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3,(H2,8,10) |
InChI Key |
AMTOJQQNKXWKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CSC(=N1)N |
Origin of Product |
United States |
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